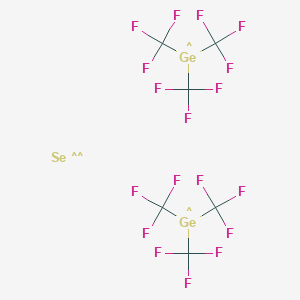silane CAS No. 113109-13-0](/img/structure/B14299212.png)
[(4,8-Dimethylnona-1,3,7-trien-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is an organic compound with a complex structure that includes both silicon and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane typically involves the reaction of 4,8-dimethylnona-1,3,7-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and stability.
Medicine
In medicine, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is being explored for its potential use in diagnostic imaging and therapeutic applications. Its unique chemical properties allow for the development of novel imaging agents and targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism by which (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4,8-Dimethylnona-1,3,7-triene
- (Z)-4,8-Dimethylnona-1,3,7-triene
- 2,6-Dimethyl-2,6,8-nonatriene
Uniqueness
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is unique due to the presence of both silicon and carbon atoms in its structure. This combination imparts distinct chemical properties that are not found in purely carbon-based compounds. The ability to undergo a variety of chemical reactions and form stable bonds with different elements makes it a versatile compound with numerous applications.
Propiedades
Número CAS |
113109-13-0 |
|---|---|
Fórmula molecular |
C14H26OSi |
Peso molecular |
238.44 g/mol |
Nombre IUPAC |
4,8-dimethylnona-1,3,7-trien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-12(2)9-8-10-13(3)11-14(4)15-16(5,6)7/h9,11H,4,8,10H2,1-3,5-7H3 |
Clave InChI |
BFKPJKURTWKMAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=C)O[Si](C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
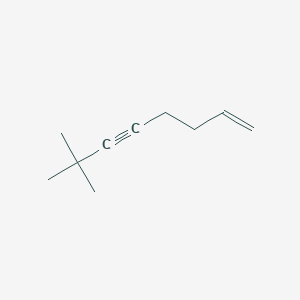
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
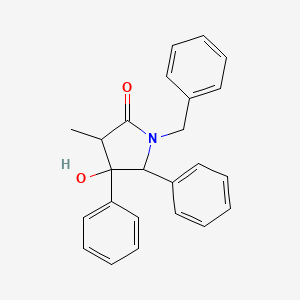
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

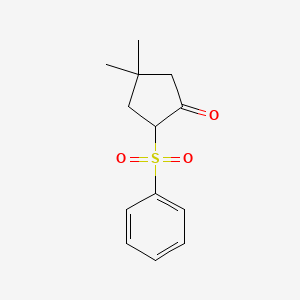
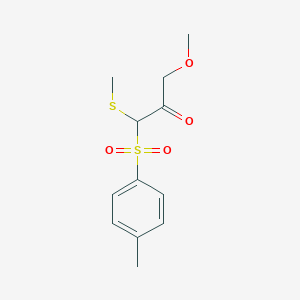

![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

